molecular formula C16H14F2OS B1327557 3',4'-Difluoro-3-(2-thiomethylphenyl)propiophenone CAS No. 898780-59-1

3',4'-Difluoro-3-(2-thiomethylphenyl)propiophenone

Cat. No. B1327557
M. Wt: 292.3 g/mol
InChI Key: XMMYTIBMCUYCPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves the introduction of fluorine or trifluoromethyl groups into the aromatic ring. For instance, the synthesis of a novel fluorinated aromatic diamine monomer is described, which involves the coupling of a fluorinated acetophenone with a nitrophenyl ether, followed by reduction . Similarly, the synthesis of fluorinated phenylene-thiophene oligomers is achieved through various organic synthesis steps, including reactions with perfluorooctyl groups . These methods could potentially be adapted for the synthesis of "3',4'-Difluoro-3-(2-thiomethylphenyl)propiophenone" by incorporating the appropriate fluorinated precursors and thiophene derivatives.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized using techniques such as NMR, IR, and X-ray diffraction. For example, the crystal and molecular structure of a related compound, anti-3',4'-difluoro-2-hydroxyiminopropiophenone, was determined using X-ray diffraction, revealing a trans-oid arrangement of the carbonyl and hydroxyimino-groups . This suggests that the molecular structure of "3',4'-Difluoro-3-(2-thiomethylphenyl)propiophenone" could also be elucidated using similar techniques, providing insights into its conformation and electronic properties.

Chemical Reactions Analysis

The reactivity of fluorinated aromatic compounds can vary significantly depending on the substituents and the electronic effects of the fluorine atoms. For instance, the synthesis of trifluoromethyl cyclohexyl and aryl compounds via Robinson annulation demonstrates the potential for creating complex fluorinated structures through stepwise reactions . The presence of fluorine atoms can influence the reactivity and selectivity of these reactions, which would be an important consideration in the chemical reactions involving "3',4'-Difluoro-3-(2-thiomethylphenyl)propiophenone."

Physical and Chemical Properties Analysis

Fluorinated compounds often

Scientific Research Applications

Crystal Structure Analysis

  • The two isomers of 3',4'-difluoro-2-hydroxyiminopropiophenone, which are chemically similar to the compound , show distinct biological activities. A study has detailed the crystal structure of the more active isomer, highlighting its molecular arrangement and bonding features (Allen, Trotter, & Rogers, 1971).

Photophysical Properties and Solid-State Emission

  • Postfunctionalization of poly(3-hexylthiophene) with various groups, including 3,4-disubstituted poly(thiophene)s, has been studied for its effects on optical and photophysical properties. This research is relevant for understanding how modifications like 3',4'-difluoro-3-(2-thiomethylphenyl)propiophenone can influence material properties (Li, Vamvounis, & Holdcroft, 2002).

Fluorescent pH Probes

  • BODIPY dyes with phenolic subunits, similar in structure to 3',4'-difluoro-3-(2-thiomethylphenyl)propiophenone, have been synthesized and show promising applications as fluorescent pH probes in aqueous solutions (Baruah et al., 2005).

Photocatalysis Applications

  • Perfluorination of oligo(p-phenylene)s, related to the structure of 3',4'-difluoro-3-(2-thiomethylphenyl)propiophenone, has been studied for its photocatalytic activities, such as photoreduction of water and photooxidation of benzene (Maruo, Wada, & Yanagida, 1992).

Organic Solar Cells Efficiency

  • Nonfused ring electron acceptors containing thieno[3,2-b]thiophene, structurally related to the compound , have shown significant efficiency improvements in organic solar cells, indicating potential applications in photovoltaic technology (Wang et al., 2021).

Synthesis of Novel Copolymers

  • The synthesis of novel copolymers containing halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including compounds similar to 3',4'-difluoro-3-(2-thiomethylphenyl)propiophenone, has been explored for diverse applications in material science (Savittieri et al., 2022).

properties

IUPAC Name

1-(3,4-difluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2OS/c1-20-16-5-3-2-4-11(16)7-9-15(19)12-6-8-13(17)14(18)10-12/h2-6,8,10H,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMYTIBMCUYCPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644349
Record name 1-(3,4-Difluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4'-Difluoro-3-(2-thiomethylphenyl)propiophenone

CAS RN

898780-59-1
Record name 1-Propanone, 1-(3,4-difluorophenyl)-3-[2-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Difluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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